molecular formula C19H14N2O3 B11104533 2-(Biphenyl-4-yl)-2-oxoethyl pyrazine-2-carboxylate

2-(Biphenyl-4-yl)-2-oxoethyl pyrazine-2-carboxylate

Cat. No.: B11104533
M. Wt: 318.3 g/mol
InChI Key: BNYWAWPGPIOJJT-UHFFFAOYSA-N
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Description

2-BIPHENYL-4-YL-2-OXOETHYL PYRAZINE-2-CARBOXYLATE is a complex organic compound that features a biphenyl group and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-BIPHENYL-4-YL-2-OXOETHYL PYRAZINE-2-CARBOXYLATE typically involves the coupling of biphenyl derivatives with pyrazine carboxylates. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, and Bennett–Turner reactions. These methods are chosen based on their efficiency, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-BIPHENYL-4-YL-2-OXOETHYL PYRAZINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-BIPHENYL-4-YL-2-OXOETHYL PYRAZINE-2-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-BIPHENYL-4-YL-2-OXOETHYL PYRAZINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby blocking their activity. This compound may also interact with other enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Compared to these similar compounds, 2-BIPHENYL-4-YL-2-OXOETHYL PYRAZINE-2-CARBOXYLATE exhibits unique structural features, such as the presence of both biphenyl and pyrazine moieties.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] pyrazine-2-carboxylate

InChI

InChI=1S/C19H14N2O3/c22-18(13-24-19(23)17-12-20-10-11-21-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

BNYWAWPGPIOJJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=NC=CN=C3

Origin of Product

United States

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